molecular formula C20H18N2O2 B2612488 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone CAS No. 953195-42-1

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Cat. No. B2612488
CAS RN: 953195-42-1
M. Wt: 318.376
InChI Key: MJRHRKCHOCWHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for various research studies. In

Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis highlights the versatility of dihydroisoquinolin and phenylisoxazol ethanone derivatives in organic synthesis. For instance, Ye, Zhou, and Wu (2009) described the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates through a CuI-catalyzed three-component tandem reaction, showcasing the compound's utility in creating phosphonate derivatives under mild conditions (Shengqing Ye, Haibo Zhou, & Jie Wu, 2009). Similarly, Kopchuk et al. (2017) developed a one-pot non-cyanide synthesis method for 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, demonstrating innovative approaches to synthesizing isoquinoline derivatives without using cyanide (D. Kopchuk et al., 2017).

Biological Applications

The compound and its derivatives have been explored for potential biological activities. Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and conducted in vitro antituberculosis and cytotoxicity studies, finding compounds with significant activity against Mycobacterium tuberculosis H37Rv (Selvam Chitra et al., 2011). This highlights the potential therapeutic applications of these compounds in treating tuberculosis.

Advanced Materials and Methods

In the context of material science and advanced synthetic methods, Abdula, Salman, and Mohammed (2018) compared conventional and ultrasound irradiation methods for synthesizing chalcone-substituted quinoxalines, demonstrating the efficiency of ultrasound-assisted synthesis (A. Abdula, G. Salman, & Hamid H. Mohammed, 2018). This research indicates the broader applicability of the compound's derivatives in facilitating the synthesis of complex organic molecules.

Antimicrobial and Antifungal Activities

Joshi et al. (2011) explored the antibacterial activities of various substituted1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, finding several compounds with potent antibacterial activity (R. S. Joshi et al., 2011). This underscores the compound's relevance in developing new antimicrobial agents.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-11-10-15-6-4-5-9-17(15)14-22)13-18-12-19(24-21-18)16-7-2-1-3-8-16/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRHRKCHOCWHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone

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